2-(3-Methylbut-3-en-1-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbut-3-enyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,12H,1,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDZLXGCRIRMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498710 | |
| Record name | 2-(3-Methylbut-3-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18272-65-6 | |
| Record name | 2-(3-Methylbut-3-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Diversification Strategies for 2 3 Methylbut 3 En 1 Yl Phenol and Its Analogs
Regioselective Synthesis of ortho-(2-Hydroxy-3-methylbut-3-enyl)phenols
A key challenge in the synthesis of these compounds is achieving regioselectivity, particularly the formation of the desired ortho-substituted isomer. Several strategies have been developed to address this, with photooxygenation-reduction methodologies and rearrangements of epoxide intermediates being prominent examples.
Photooxygenation-Reduction Methodologies from ortho-Prenylphenol Precursors
A direct and effective method for synthesizing ortho-(2-hydroxy-3-methylbut-3-enyl)phenols involves the photooxygenation of ortho-prenylphenols followed by a reduction step. isc.acresearchgate.net This two-step sequence has been shown to be a viable route to the target molecule and its analogs. isc.acresearchgate.net
The core of this methodology is the ene reaction of singlet oxygen with the prenyl side chain of an ortho-prenylphenol derivative. core.ac.ukwikipedia.org In this type II photooxygenation reaction, a photosensitizer, such as rose bengal, is used to generate singlet oxygen (¹O₂) from ground state triplet oxygen (³O₂). wikipedia.orgwikipedia.org The singlet oxygen then reacts with the alkene of the prenyl group in a process analogous to an ene reaction, leading to the formation of an allylic hydroperoxide. wikipedia.orgresearchgate.net Subsequent reduction of this hydroperoxide intermediate yields the desired allylic alcohol, 2-(3-methylbut-3-en-1-yl)phenol. isc.acwikipedia.org The mechanism is believed to proceed through a two-step, no-intermediate process, potentially involving a perepoxide-like transition state. wikipedia.orgcuny.edu
The regioselectivity of the singlet oxygen ene reaction is a critical factor that determines the final product distribution. The reaction can potentially yield two isomeric allylic alcohols: the desired tertiary alcohol, ortho-(2-hydroxy-3-methylbut-3-enyl)phenol, and a secondary allylic alcohol, ortho-(3-hydroxy-3-methylbut-1-enyl)phenol. isc.ac
Several factors influence this regioselectivity. The distribution of oxidation products can be controlled by a stabilizing interaction between the phenolic hydrogen, which is ortho to the prenyl side chain, and a perepoxide intermediate. core.ac.uk This "phenolic assistance" effect can favor the formation of the 2-hydroperoxy-3-methylbut-3-enyl derivative as the major product. core.ac.uk
Furthermore, the reaction temperature has been shown to play a crucial role. Performing the photooxygenation-reduction sequence at a low temperature, such as -30°C, typically results in a mixture of the two isomeric alcohols. isc.acresearchgate.net However, by conducting the reaction at a higher temperature, for instance, 15°C, it is possible to selectively obtain the secondary allylic alcohol. isc.acresearchgate.net This temperature-dependent selectivity provides a valuable tool for directing the outcome of the synthesis.
| Reaction Temperature | Major Product | Minor Product | Reference |
|---|---|---|---|
| -30°C | Mixture of ortho-(2-hydroxy-3-methylbut-3-enyl)phenol and ortho-(3-hydroxy-3-methylbut-1-enyl)phenol | - | isc.acresearchgate.net |
| 15°C | ortho-(3-hydroxy-3-methylbut-1-enyl)phenol (selectively) | ortho-(2-hydroxy-3-methylbut-3-enyl)phenol | isc.acresearchgate.net |
Rearrangement Pathways from Epoxide Intermediates
An alternative synthetic approach involves the formation and subsequent rearrangement of epoxide intermediates. researchgate.net While the primary focus of photooxygenation is often the ene reaction, epoxide formation can occur as part of a mixed photooxidized system, arising from a type I sensitized photooxidation. researchgate.net These epoxide intermediates can then undergo rearrangement to yield various products. For instance, the Meinwald rearrangement of epoxides, catalyzed by mesoporous aluminosilicates, can lead to the formation of aldehydes. rsc.org In the context of prenylated phenols, specific rearrangement pathways of epoxide intermediates can be harnessed to produce the desired this compound skeleton, although the direct application for this specific compound is less detailed in the provided sources. The pinacol (B44631) rearrangement, which can proceed through an epoxide intermediate, is another example of a rearrangement that can be influenced by various factors to control the product outcome. stackexchange.com
Schenck Ene Reaction in Phenolic Derivatives
The Schenck ene reaction, discovered by Günther Otto Schenck in 1944, is the specific name given to the ene reaction of singlet oxygen with an alkene to form an allylic hydroperoxide. wikipedia.org As detailed in section 3.1.1.1, this reaction is central to the photooxygenation-reduction synthesis of this compound from ortho-prenylphenol. wikipedia.orgresearchgate.net The reaction's utility lies in its ability to introduce a hydroxyl group at an allylic position with high atom economy. researchgate.net The hydroperoxide product is a versatile intermediate that can be readily reduced to the corresponding alcohol. researchgate.netresearchgate.net The regioselectivity of the Schenck ene reaction in phenolic derivatives is influenced by the factors discussed in section 3.1.1.2, including the potential for phenolic assistance to direct the reaction. core.ac.uk
Targeted Synthesis of Specific Prenylated Phenol (B47542) Analogs
The synthetic strategies for this compound can be adapted for the targeted synthesis of a variety of prenylated phenol analogs. The versatility of the photooxygenation-reduction methodology allows for its application to a range of prenylated precursors. For example, this method has been successfully applied to prenylated dihydroxycoumarins and trihydroxyxanthones, yielding the corresponding ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivatives with yields ranging from 8% to 65%. researchgate.net
Furthermore, other synthetic methods for introducing the prenyl group onto a phenolic core can be employed to generate diverse precursors for subsequent functionalization. These methods include:
Friedel-Crafts-like Prenylations : This approach utilizes a Friedel-Crafts type reaction to introduce the prenyl group, although it often requires phenols with multiple electron-donating substituents and may have moderate regiocontrol. nih.gov
Phenoxide ortho-C-Alkylation : Under basic conditions, phenols can be deprotonated to form phenoxides, which can then react with prenyl bromide at the ortho carbon. This method can be synthetically useful, especially when the para position is blocked, though yields are often moderate due to competing side reactions. nih.gov
Directed ortho-Metalation (DoM) : This powerful technique allows for the regioselective introduction of a prenyl group ortho to a directing group on the aromatic ring. nih.gov
ortho-Quinone Methide Intermediates : A general and flexible method for preparing ortho-prenylated phenols involves the generation of ortho-quinone methide intermediates, which then undergo a 1,4-addition with a prenyl nucleophile. nih.gov
Friedel-Crafts Alkylation Approaches
The Friedel-Crafts alkylation of phenols represents a classical yet challenging method for the introduction of alkyl groups onto an aromatic ring. jk-sci.comgoogle.com This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to generate a carbocation from an alkylating agent, which then reacts with the electron-rich phenol ring. jk-sci.com
To circumvent these issues, researchers have explored various strategies. The use of milder Lewis acids can help to minimize side reactions and degradation of the starting material. jk-sci.com Employing a large excess of the aromatic reactant can also favor monoalkylation. jk-sci.com In the context of synthesizing this compound, isoprene (B109036) or its derivatives would serve as the alkylating agent. The choice of catalyst and reaction conditions is crucial to control the regioselectivity and prevent polymerization of the diene.
Palladium(II)-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering an alternative to traditional methods like Friedel-Crafts alkylation. nih.govnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. nih.gov
A general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the synthesis of this compound, this could conceptually involve the coupling of a protected phenol derivative (e.g., an aryl halide or triflate) with an organometallic reagent derived from isoprene.
The choice of ligand is critical for the success of these reactions, influencing the catalyst's stability, activity, and selectivity. nih.gov Bulky trialkylphosphines, for instance, have been shown to be effective ligands for a broad range of coupling processes. nih.gov An alternative mechanistic pathway involves the initial formation of an anionic organopalladate(0) complex through transmetalation, followed by oxidative addition. nih.gov This approach has shown promise in mediating challenging alkyl-alkyl coupling reactions. nih.gov The development of highly active and stable catalyst systems, including the use of nanoparticles and micellar catalysis, aims to improve the efficiency and sustainability of these transformations. youtube.com
Synthetic Routes to Bio-Inspired Structural Scaffolds
Formation of 2,2-Dimethylbenzopyran Structures
The synthesis of 2,2-dimethylbenzopyran derivatives can be achieved from precursors like this compound through cyclization reactions. One common strategy involves the reaction of a phenol with 3-chloro-3-methylbut-1-yne in the presence of a copper catalyst, followed by a rsc.orgrsc.org-sigmatropic rearrangement at high temperatures to yield the desired 2,2-dimethyl-2H-chromene structure. rsc.org This approach is a key step in the synthesis of various substituted 2,2-dimethylbenzopyran derivatives. rsc.org
Construction of 2-Isopropenyl-2,3-dihydrobenzofuran Systems via Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of other functional groups, including ethers, with inversion of stereochemistry. organic-chemistry.org This reaction involves the use of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds by activating the alcohol as a leaving group, which is then displaced by a nucleophile. organic-chemistry.org
In the context of constructing 2-isopropenyl-2,3-dihydrobenzofuran systems, an intramolecular Mitsunobu reaction of a suitable diol precursor derived from this compound could be envisioned. This would involve the cyclization of a phenolic alcohol to form the dihydrobenzofuran ring. The use of modified Mitsunobu reagents and protocols, such as employing 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine, can help to minimize by-product formation and facilitate purification. beilstein-journals.org
Generation of 3-Methyl-2,5-dihydrobenzoxepine Derivatives
The synthesis of dihydrobenzoxazepinones has been accomplished through a multi-step sequence that combines an Ugi multicomponent reaction with an intramolecular Mitsunobu cyclization. nih.gov While this specific example leads to a benzoxazepinone, the underlying strategy of using a multicomponent reaction to assemble a precursor for a subsequent cyclization could be adapted for the synthesis of 3-methyl-2,5-dihydrobenzoxepine derivatives from a suitably functionalized phenol. The key would be to design a reaction sequence that introduces the necessary functional groups to enable the ring-closing step to form the seven-membered oxepine ring.
Biosynthetic Pathways and Enzymatic Mechanisms of Prenylated Phenols
Investigation of Biogenetic Precursors and Transformations
The biosynthesis of prenylated phenols involves a series of complex reactions, starting from simple precursors and leading to a wide array of structurally diverse molecules. Understanding these pathways is crucial for elucidating the natural production of these compounds and for potential biotechnological applications.
The formation of prenylated phenols often proceeds through key intermediates. One such class of intermediates is the ortho-(3-hydroxy-3-methylbut-1-enyl)phenol derivatives. For instance, 4-(2-Hydroxyphenyl)-2-methylbutan-2-ol is a known derivative in this category. synquestlabs.com These intermediates are typically formed through the action of specific enzymes that catalyze the addition of a prenyl group to the phenolic ring.
The subsequent transformation of these hydroxylated intermediates is a critical step in the biosynthesis of various prenylated phenols. These reactions can involve dehydration, cyclization, and rearrangement, leading to the formation of a diverse range of final products.
The cyclization of prenylated phenol (B47542) intermediates is a common route to the formation of heterocyclic structures such as benzopyrans. The 2,2-dimethylbenzopyran framework is a recurring motif in many natural products with significant biological activities. mdpi.com
One established method for synthesizing 2,2-dimethylchromans involves the condensation of phenols with isoprene (B109036), a reaction that can be efficiently catalyzed by solid acid catalysts like Amberlyst 15. mdpi.com This catalyst promotes the reaction with improved yields and regioselectivity. mdpi.com Furthermore, 2,2-dimethylchromenes can be synthesized in a single step from phenols and 3-hydroxy-3-methylbut-1-yne. mdpi.com The formation of the benzopyran ring is also central to the synthesis of certain analogues of the natural product polycerasoidol, which are recognized as dual PPARα/γ agonists. nih.gov The synthetic pathway to these compounds can involve a Grignard reaction, followed by a Johnson-Claisen rearrangement and a Horner-Wadsworth-Emmons reaction to introduce the desired side chains. nih.gov
Enzymology of Prenylation in Phenolic Biosynthesis
The enzymatic machinery responsible for the prenylation of phenolic compounds is a key area of research. Aromatic prenyltransferases are the primary enzymes involved in this process, utilizing prenyl diphosphate (B83284) donors to modify a wide range of aromatic acceptors.
Aromatic prenyltransferases (PTs) are a diverse group of enzymes that catalyze the attachment of prenyl groups to aromatic substrates. nih.govnih.gov In fungi, these enzymes are responsible for the biosynthesis of a vast array of secondary metabolites. nih.govyoutube.com A notable example is Vib-PT, a prenyltransferase from the basidiomycete Stereum vibrans, which is involved in the biosynthesis of vibralactone, a potent pancreatic lipase (B570770) inhibitor. asm.orgnih.govnih.gov
The vib-PT gene, when expressed in Escherichia coli, produces a soluble and active enzyme. asm.orgnih.gov In vitro studies have shown that Vib-PT can catalyze both C-prenylation and O-prenylation of various aromatic compounds. asm.orgnih.govnih.gov This promiscuity towards different aromatic acceptors and prenyl donors highlights its potential for generating novel prenylated derivatives with enhanced bioactivities. asm.orgnih.gov
Dimethylallyl diphosphate (DMAPP) is a fundamental building block in the biosynthesis of isoprenoids, a large and diverse class of natural products. echelon-inc.comontosight.aiontosight.ai It is an isomer of isopentenyl diphosphate (IPP) and is a product of both the mevalonate (B85504) and the MEP pathways. wikipedia.org The isomerization of IPP to DMAPP is a crucial activation step catalyzed by the enzyme IPP isomerase. nih.gov
DMAPP serves as the prenyl donor in reactions catalyzed by aromatic prenyltransferases. asm.orgnih.gov The enzymatic mechanism generally involves the formation of a carbocation from DMAPP, which then performs an electrophilic attack on the aromatic ring of the acceptor molecule. nih.gov For example, the enzyme Vib-PT utilizes DMAPP to prenylate 4-hydroxy-benzaldehyde and 4-hydroxy-benzenemethanol. asm.orgnih.gov
Natural Isomerization and Derivatization Processes
Beyond the initial prenylation, natural processes of isomerization and derivatization further contribute to the structural diversity of prenylated phenols. These modifications can significantly alter the biological properties of the parent molecule.
Isomerization can involve the migration of double bonds within the prenyl side chain or the rearrangement of the substitution pattern on the aromatic ring. For instance, a para- to meta-isomerization of phenols has been reported, a process that involves the oxygenation of the phenol to an ortho-quinone followed by selective deoxygenation. mcgill.canih.gov This type of transformation can dramatically change the molecule's electronic properties and biological activity. mcgill.ca
Derivatization encompasses a wide range of chemical modifications, including the introduction of additional functional groups or the formation of more complex structures. These processes are often catalyzed by specific enzymes and can lead to the production of a vast array of natural products with diverse biological functions. nih.gov
Structure Activity Relationship Sar Studies of 2 3 Methylbut 3 En 1 Yl Phenol Analogs
Methodological Frameworks for SAR Elucidation
The elucidation of SAR for 2-(3-methylbut-3-en-1-yl)phenol and its analogs relies on established methodological frameworks that guide the design and evaluation of new chemical entities. These frameworks are foundational to the field of medicinal chemistry and rational drug design.
The rational design of analogs is a cornerstone of SAR studies. This approach moves beyond random screening, employing a hypothesis-driven process to create new molecules with a higher probability of desired biological activity. For phenolic compounds like this compound, this process often begins with the identification of a "lead" compound, which demonstrates a particular biological effect, albeit with potential limitations such as low potency or poor selectivity.
The design of new analogs then involves systematic modifications to the lead structure. These modifications can include:
Alteration of the Phenolic Hydroxyl Group: The acidity and hydrogen-bonding capability of the hydroxyl group are critical for the biological activity of many phenols. Analogs can be synthesized where this group is esterified, etherified, or replaced with other functional groups to probe its importance.
Modification of the Alkene Side Chain: The 3-methylbut-3-en-1-yl side chain offers several points for modification. The double bond can be saturated, isomerized, or functionalized. The methyl group can be altered in size or removed entirely.
Introduction of Substituents on the Aromatic Ring: Adding various substituents (e.g., halogens, alkyl groups, nitro groups) to the benzene (B151609) ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, all of which can significantly impact biological activity.
Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, are often employed in the rational design process. These methods can predict how structural changes might affect the binding of the analog to a target protein, helping to prioritize which compounds to synthesize and test.
The side chain of a molecule plays a crucial role in its interaction with biological targets, a process known as molecular recognition. Modifications to the 3-methylbut-3-en-1-yl side chain of this compound can have a profound impact on this recognition and, consequently, on the compound's biological activity.
Furthermore, the lipophilicity of the side chain influences the compound's pharmacokinetic properties, such as its ability to cross cell membranes. Modifications that alter lipophilicity can therefore affect the concentration of the compound that reaches its target site, indirectly impacting its observed activity. Recent research has highlighted the importance of enzymatic modifications of prenyl side chains in natural product biosynthesis, which can lead to a wide diversity of structures and functions. nih.gov These modifications, including epoxidation, dehydrogenation, and cyclization, serve as inspiration for the synthetic modification of analogs to explore new biological activities. nih.gov
SAR in Related Prenylated Coumarin (B35378) and Xanthone (B1684191) Compounds
The study of SAR is not limited to a single class of compounds. Insights gained from related molecular scaffolds, such as prenylated coumarins and xanthones, can provide valuable information applicable to the analogs of this compound. Both coumarins and xanthones are classes of naturally occurring compounds that often feature prenyl or other isoprenoid side chains and exhibit a wide range of biological activities.
SAR studies on prenylated coumarins have revealed several key features that determine their activity. For example, in a study of mono O-prenylated coumarins as 15-lipoxygenase inhibitors, the position of the prenyl group on the coumarin ring was found to be a critical determinant of inhibitory potency. nih.gov Specifically, 5-farnesyloxycoumarin was the most potent inhibitor of soybean 15-lipoxygenase, while 6-farnesyloxycoumarin was the strongest inhibitor of human 15-lipoxygenase-1. nih.gov This highlights the importance of the substitution pattern for selective activity. Furthermore, the length of the prenyl chain also played a role, with farnesyl derivatives generally showing higher potency than geranyl or isopentenyl derivatives. nih.gov In another study, SAR analysis of coumarin derivatives for antifungal activity indicated that O-substitution is essential, and the presence of a shorter aliphatic chain (allyl > prenyl > geranyl) and/or electron-withdrawing groups favored activity. mdpi.com
Similarly, SAR studies on prenylated xanthones have provided valuable insights into the structural requirements for their antitumor activity. The number and position of both hydroxyl and prenyl groups on the xanthone scaffold significantly influence their anti-proliferative effects. nih.gov For instance, the presence of a hydroxyl group ortho to the carbonyl function of the xanthone was found to contribute significantly to cytotoxicity. nih.gov In one study, the new prenylated xanthone 1,3,8-trihydroxy-2-prenylxanthone exhibited potent antitumor activities comparable to the well-known α-mangostin. nih.gov This suggests that the specific arrangement of these functional groups is crucial for activity. Another study on prenylated xanthone analogues revealed that the presence of a chroman-4-one moiety in the xanthone scaffold was critically important for strong cytotoxic activity against HeLa and MDA-MB-231 cancer cell lines. ingentaconnect.combenthamdirect.com
| Compound Class | Key Structural Features for Activity | Biological Activity | Reference |
|---|---|---|---|
| Prenylated Coumarins | Position of prenyl group, length of prenyl chain (farnesyl > geranyl > isopentenyl), O-substitution, shorter aliphatic chains, and electron-withdrawing groups. | 15-Lipoxygenase inhibition, Antifungal activity | nih.gov, mdpi.com |
| Prenylated Xanthones | Number and position of hydroxyl and prenyl groups, hydroxyl group ortho to carbonyl, presence of a chroman-4-one moiety. | Antitumor/Anti-proliferative activity | nih.gov, ingentaconnect.com, benthamdirect.com |
Structure-Biological Interaction Relationships of Specific Derivatives
The principles of SAR are best illustrated through specific examples of derivatives and their corresponding biological activities. The following subsections detail the SAR of analogs with anti-proliferative and nematicidal effects.
Allylated biphenols, which share structural similarities with prenylated phenols, have been investigated for their anti-proliferative and anti-angiogenic properties. nih.gov A study on a series of 37 allylated biphenols revealed important SAR insights. The compound 3-(2-methylbut-3-en-2-yl)-3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-4-ol (a structural isomer of a substituted this compound) demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including C26, Hela, K562, A549, and HepG2. nih.gov Its potency was superior to that of honokiol, a well-known natural biphenolic compound. nih.gov
The presence of the trifluoromethyl groups on one of the phenyl rings appears to be a key feature for the enhanced activity of this analog. These electron-withdrawing groups can significantly alter the electronic distribution of the molecule and may enhance its binding to target proteins. This example underscores how modifications at multiple positions on the core scaffold can lead to substantial improvements in biological activity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-(2-Methylbut-3-en-2-yl)-3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-4-ol | C26 | 15.0 | nih.gov |
| Hela | 25.0 | nih.gov | |
| K562 | 21.2 | nih.gov | |
| A549 | 29.5 | nih.gov | |
| HepG2 | 13.0 | nih.gov | |
| Honokiol | C26 | 65.1 | nih.gov |
| Hela | 62.0 | nih.gov | |
| K562 | 42.0 | nih.gov | |
| A549 | 75.0 | nih.gov | |
| HepG2 | 55.4 | nih.gov |
While direct studies on the nematicidal activity of hydroxylated and prenylated acetophenones are not extensively available in the provided context, research on structurally related acetophenones and chalcones provides valuable SAR insights against the root-knot nematode Meloidogyne incognita. nih.gov
In a study of various substituted acetophenones, the nature of the substituent on the phenyl ring was found to be critical for nematicidal activity. The most potent acetophenones were 4-nitroacetophenone and 4-iodoacetophenone, with EC₅₀ values of 12 ± 5 and 15 ± 4 mg L⁻¹, respectively. nih.gov This suggests that electron-withdrawing groups at the para-position enhance activity.
| Compound | EC₅₀ (mg L⁻¹ at 24h) against M. incognita | Reference |
|---|---|---|
| 4-Nitroacetophenone | 12 ± 5 | nih.gov |
| 4-Iodoacetophenone | 15 ± 4 | nih.gov |
| (E)-1-(4-Nitrophenyl)-3-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | 25 ± 17 | nih.gov |
| 4-Methoxyacetophenone | 43 ± 10 | nih.gov |
| (E)-3-(2-Hydroxy-5-iodophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 26 ± 15 | nih.gov |
Prenylated Butyrolactone Derivatives as Enzyme Inhibitors
A series of prenylated butyrolactone derivatives, structurally related to analogs of this compound, have been synthesized and evaluated for their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the management of type 2 diabetes mellitus. nih.gov Butyrolactone I, a natural product isolated from Aspergillus terreus, served as a foundational structure for this investigation. nih.gov By modifying the C-4 side chain of the butyrolactone core, researchers synthesized a library of six racemic butenolide derivatives (BL-1 to BL-6). nih.gov
The synthesis of these analogs involved key steps such as Friedel-Crafts alkylation and Parikh-Doering oxidation. nih.gov For instance, a key intermediate, 4-(2-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)phenol, was prepared by reacting phenoxyethanol (B1677644) with chloroisoprene. nih.gov This phenol (B47542) derivative underscores the structural linkage to the broader class of prenylated phenols.
The inhibitory effects of these synthesized butyrolactone derivatives on PTP1B were assessed, revealing important structural requirements for activity. The results indicated that derivatives BL-3, BL-4, BL-5, and BL-6 demonstrated significant inhibition of PTP1B. nih.gov The variation in activity among the derivatives highlights the sensitivity of the enzyme's active site to the nature of the substituent at the C-4 position of the butyrolactone ring.
| Compound | PTP1B Inhibitory Effect | Key Structural Features |
|---|---|---|
| BL-1 | Not reported as significant | Modified C-4 side chain |
| BL-2 | Not reported as significant | Modified C-4 side chain |
| BL-3 | Significant | Modified C-4 side chain |
| BL-4 | Significant | Modified C-4 side chain |
| BL-5 | Significant | Modified C-4 side chain |
| BL-6 | Significant | Modified C-4 side chain |
These findings suggest that the butyrolactone scaffold, when appropriately substituted with a prenylated phenolic moiety and other groups, can serve as a promising template for the development of novel PTP1B inhibitors. nih.gov
2H-1,5-Benzodioxepin-3(4H)-one Derivatives
Derivatives of 2H-1,5-benzodioxepin-3(4H)-one represent another class of compounds structurally related to this compound. These compounds are notable for their use as fragrance ingredients, often characterized by marine or floral olfactory notes. Their structure consists of a benzene ring fused to a seven-membered dioxepinone ring. Variations in the substitution pattern on the benzene ring lead to a range of analogs with different properties.
While comprehensive SAR studies on their enzyme inhibitory activities are not extensively detailed in the available literature, the structural diversity within this class allows for a qualitative analysis of how different substituents impact their chemical character. For example, the nature of the alkyl group at the 7-position of the benzodioxepinone ring is a key point of variation.
| Derivative Name | Substituent at 7-position | Molecular Formula | CAS Number |
|---|---|---|---|
| 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | Methyl | C10H10O3 | 28940-11-6 |
| 7-Propyl-2H-1,5-benzodioxepin-3(4H)-one | Propyl | C12H14O3 | 207228-93-1 |
| 7-(1-Methylethyl)-2H-1,5-benzodioxepin-3(4H)-one | 1-Methylethyl (Isopropyl) | C12H14O3 | 950919-28-5 |
| 7-(3-Methylbutyl)-2H-1,5-benzodioxepin-3(4H)-one | 3-Methylbutyl (Isoamyl) | C14H18O3 | 362467-67-2 |
The compounds are generally recognized for their utility in the fragrance industry rather than for specific therapeutic activities. nih.govnih.govepa.gov However, the existence of these analogs demonstrates how modifications to the phenolic backbone can give rise to compounds with varied applications. The lipophilicity and steric bulk of the substituent at the 7-position, ranging from a simple methyl group to a larger 3-methylbutyl group, would be expected to influence their interaction with biological receptors, should they possess any such activity.
Stereochemical Influence on Molecular Recognition and Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets such as enzymes and receptors. In the context of this compound analogs, the influence of stereochemistry is particularly evident in the case of the prenylated butyrolactone derivatives discussed previously.
Research into the PTP1B inhibitory activity of these derivatives revealed that the chirality at the C-4 position of the butyrolactone ring is a critical determinant of their biological effect. nih.gov Specifically, when the racemic mixture of BL-3 was separated into its individual enantiomers, they exhibited different 50% inhibitory concentration (IC50) values against the PTP1B enzyme. nih.gov
This difference in activity between the enantiomers strongly suggests that the enzyme's binding pocket is stereoselective, meaning it preferentially interacts with one enantiomer over the other. Molecular docking simulations were used to further elucidate this observation. The modeling studies provided a structural basis for the differential inhibitory effects, showing that the spatial orientation of the C-4 side chain influences how the molecule fits within the active site of PTP1B. nih.gov
This stereochemical dependence underscores the importance of considering chirality in drug design and development. A specific stereoisomer may be responsible for the desired therapeutic activity, while the other may be less active or even contribute to off-target effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are crucial steps in optimizing the pharmacological profile of these and other bioactive molecules. nih.gov
Advanced Analytical Methodologies for Characterizing 2 3 Methylbut 3 En 1 Yl Phenol in Research
High-Resolution Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, HMBC) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all protons and carbons.
For 2-(3-methylbut-3-en-1-yl)phenol, ¹H NMR spectroscopy would identify the distinct proton environments. The aromatic protons on the phenol (B47542) ring would appear as complex multiplets in the range of δ 6.7-7.2 ppm. The vinylic protons of the butenyl group would be observed as singlets or narrow multiplets around δ 4.7-4.9 ppm. The aliphatic protons of the side chain, including the benzylic methylene (B1212753) group and the allylic methylene group, would resonate in the upfield region (δ 1.5-3.0 ppm), with the methyl group appearing as a singlet around δ 1.7 ppm.
¹³C NMR spectroscopy complements the proton data by identifying the unique carbon atoms in the molecule. The aromatic carbons would produce signals between δ 115-155 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The olefinic carbons of the double bond would be found in the δ 110-145 ppm range. The aliphatic carbons, including the two methylene groups and the methyl group, would appear at higher field strengths (δ 20-45 ppm).
To connect these individual assignments into a complete structure, 2D-NMR techniques are crucial. Heteronuclear Multiple Bond Correlation (HMBC) is particularly vital as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the benzylic protons of the side chain and the aromatic carbons of the phenol ring, confirming the attachment point. It would also link the methyl protons to the quaternary and methylene carbons of the butenyl group, confirming the side chain's structure.
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | ddd | 1H | Ar-H |
| ~7.10 | td | 1H | Ar-H |
| ~6.88 | ddd | 1H | Ar-H |
| ~6.75 | td | 1H | Ar-H |
| ~5.50 | s (broad) | 1H | -OH |
| ~4.85 | s | 1H | =CH₂ |
| ~4.70 | s | 1H | =CH₂ |
| ~2.70 | t | 2H | Ar-CH₂- |
| ~2.35 | t | 2H | -CH₂-C= |
| ~1.75 | s | 3H | -CH₃ |
Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.5 | C-OH |
| ~144.0 | C(CH₃)=CH₂ |
| ~131.0 | Ar-C |
| ~130.0 | Ar-CH |
| ~127.5 | Ar-CH |
| ~121.0 | Ar-CH |
| ~115.5 | Ar-CH |
| ~112.0 | =CH₂ |
| ~40.0 | -CH₂-C= |
| ~30.0 | Ar-CH₂- |
| ~22.5 | -CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the calculation of a unique molecular formula.
For this compound, the expected molecular formula is C₁₁H₁₄O. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of confidence (typically within 5 ppm error). This confirmation is a standard requirement for the structural verification of a newly synthesized or isolated compound.
Interactive Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Found m/z (example) |
| [M+H]⁺ | C₁₁H₁₅O⁺ | 163.11174 | 163.1119 |
| [M+Na]⁺ | C₁₁H₁₄ONa⁺ | 185.09368 | 185.0938 |
| [M-H]⁻ | C₁₁H₁₃O⁻ | 161.09719 | 161.0970 |
Advanced Chromatographic Separation Methods
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. Advanced chromatographic methods offer high efficiency and resolution, making them suitable for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the phenol ring possesses a strong chromophore. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. chemicalbook.com For complex mixtures containing isomers or closely related impurities, UPLC can provide baseline separation where HPLC might fail. chemicalbook.com The enhanced resolution of UPLC is particularly advantageous for rigorous purity determinations and for the analysis of the compound in complex matrices, such as natural product extracts or biological samples.
Gas Chromatography (GC) with Selective Detectors (e.g., FID, MS)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape and column bleed. Therefore, derivatization is often employed to convert the polar hydroxyl group into a less polar ether or ester, improving chromatographic performance. A common detector is the Flame Ionization Detector (FID), which is robust and provides a response proportional to the mass of carbon. For more definitive identification, GC is coupled with a Mass Spectrometer (GC-MS). This allows for the separation of components in a mixture followed by their individual mass analysis, providing both retention time and a mass spectrum for each component, which acts as a chemical fingerprint.
Hyphenated Analytical Platforms for Comprehensive Analysis
Hyphenated analytical techniques are indispensable in modern chemical analysis, offering unparalleled capabilities for the separation, identification, and quantification of compounds in intricate matrices. For a molecule like this compound, which may be present in low concentrations alongside structurally similar compounds, these integrated platforms are crucial for obtaining accurate and reliable data.
HPLC-UV-HRESIMS for Compound Identification
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful combination for the unambiguous identification of this compound in complex mixtures such as plant extracts or synthetic reaction products.
The HPLC component separates the target compound from other constituents based on its polarity. A typical setup would involve a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of a mixture of water (acidified with formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. The UV detector provides preliminary identification and quantification based on the characteristic absorbance of the phenolic chromophore. nih.govmdpi.com
Following UV detection, the eluent is introduced into the HRESIMS system. Electrospray ionization is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and preserving the molecular ion. The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) of the ion with high accuracy (typically <5 ppm error). mdpi.com This precise mass measurement allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. For this compound (C₁₁H₁₄O), the expected accurate mass would be calculated and compared against the measured mass to confirm its identity.
Table 1: Illustrative HPLC-UV-HRESIMS Data for the Identification of this compound
| Parameter | Value/Observation | Purpose |
| HPLC Column | C18 (e.g., 250 x 4.6 mm, 4 µm) mdpi.com | Separation based on polarity |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile | Elution of the compound |
| Retention Time (RT) | ~12.5 min (Hypothetical) | Characteristic elution time |
| UV λmax | ~275 nm | Detection of phenolic chromophore |
| Ionization Mode | Negative ESI | Generation of [M-H]⁻ ion |
| Expected [M-H]⁻ (m/z) | 161.0972 | Theoretical exact mass |
| Observed [M-H]⁻ (m/z) | 161.0970 | Measured mass for identification |
| Mass Error | 1.2 ppm | Confirms elemental composition |
UPLC-MS for Enzymatic Product Identification and Quantification
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is an essential tool for monitoring enzymatic reactions, such as the prenylation of a phenolic substrate to form this compound. nih.gov UPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov
This technique is particularly valuable for identifying and quantifying the product of an enzymatic assay, for example, one involving a prenyltransferase enzyme. nih.govresearchgate.net The reaction mixture, containing the enzyme, the phenolic acceptor, and the prenyl donor (e.g., dimethylallyl pyrophosphate), can be injected directly into the UPLC-MS system at various time points. The UPLC method separates the substrate, product, and any byproducts. The mass spectrometer, often a single quadrupole or a triple quadrupole for targeted analysis, detects the ions corresponding to the substrate and the product. nih.govnih.gov
For quantification, the area of the chromatographic peak corresponding to the m/z of this compound is measured. By comparing this to a standard curve generated from authentic standards, the concentration of the product can be determined, allowing for the calculation of enzyme activity and kinetic parameters. researchgate.net The high throughput of UPLC-MS makes it ideal for screening enzyme libraries or optimizing reaction conditions. nih.gov
Table 2: Example UPLC-MS Parameters for Monitoring Enzymatic Synthesis
| Parameter | Description |
| UPLC Column | Acquity UPLC BEH C18 (e.g., 150 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | Water (with 0.1% formic acid) and Methanol (gradient) |
| Flow Rate | 0.4 mL/min |
| MS Detector | Single Quadrupole or Triple Quadrupole |
| Monitored Ions (m/z) | Phenolic Substrate [M-H]⁻ and Product [M-H]⁻ (161.1) |
| Analysis Time | < 5 minutes per sample |
HPLC-SPE-NMR-TOF-MS for Complex Sample Deconvolution
The hyphenation of HPLC with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art platform for the deconvolution of highly complex samples, such as natural product extracts, to identify novel or trace compounds. researchgate.netnih.gov This technique allows for the structural elucidation of compounds without the need for traditional, time-consuming isolation procedures.
In this setup, the sample is first separated by HPLC. As the peaks of interest elute from the column, they are trapped on individual SPE cartridges. researchgate.net This step effectively isolates and concentrates the analytes, removing the HPLC mobile phase which would interfere with NMR analysis. Once trapped, the compound can be eluted from the SPE cartridge with a deuterated solvent directly into an NMR flow probe for analysis. This provides detailed structural information, including ¹H and ¹³C NMR spectra, as well as 2D NMR data (e.g., COSY, HSQC, HMBC), which are crucial for determining the precise chemical structure and stereochemistry of the molecule. researchgate.netnih.gov
Concurrently, a portion of the eluent from the HPLC can be directed to a TOF-MS to obtain accurate mass and elemental composition data, complementing the NMR data for a comprehensive and unambiguous structural assignment of this compound within a complex matrix. nih.gov
Table 3: Workflow for HPLC-SPE-NMR-TOF-MS Analysis
| Step | Technique | Purpose |
| 1. Separation | HPLC | Separate components of the complex mixture. |
| 2. Isolation | SPE | Trap and concentrate the target analyte post-column. |
| 3. Elution | Deuterated Solvent | Transfer the isolated compound for NMR analysis. |
| 4. Structural Elucidation | NMR (1D & 2D) | Provide detailed information on the chemical structure. |
| 5. Identification | TOF-MS | Determine accurate mass and elemental composition. |
LC-MS/MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for trace analysis and metabolite profiling due to its exceptional sensitivity and selectivity. mdpi.comnih.gov This technique is ideal for detecting and quantifying this compound and its metabolites in biological matrices such as plasma, urine, or tissue extracts, where concentrations can be extremely low. researchgate.net
The methodology typically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (the molecular ion of the target compound), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to detect only specific fragment ions that are characteristic of the precursor. This two-stage mass filtering significantly reduces background noise and chemical interference, leading to very low limits of detection (LOD) and quantification (LOQ). mdpi.com
For metabolite profiling, a similar LC-MS/MS approach can be used in a "discovery" mode, where the instrument scans for predicted metabolites of this compound, such as hydroxylated or conjugated forms. By comparing samples from a control group versus a group exposed to the compound, it is possible to identify potential metabolic products. nih.gov
Table 4: Representative LC-MS/MS Parameters for Trace Analysis
| Parameter | Value/Setting | Rationale |
| Instrument | Triple Quadrupole LC-MS/MS | High sensitivity and selectivity |
| Ionization | ESI (Negative or Positive) | Soft ionization for molecular ion |
| Precursor Ion (Q1) | m/z 161.1 (for [M-H]⁻) | Selection of the parent molecule |
| Collision Energy | Optimized (e.g., 15-25 eV) | To induce characteristic fragmentation |
| Product Ions (Q3) | e.g., m/z 119.1, 91.1 | Specific fragments for confirmation and quantification |
| Limit of Quantification | pg/mL to ng/mL range d-nb.info | Suitable for trace-level detection |
Computational Chemistry and Theoretical Studies on 2 3 Methylbut 3 En 1 Yl Phenol Systems
Molecular Modeling for Conformational Analysis and Stability
Molecular modeling, particularly through methods like molecular mechanics, is instrumental in exploring the conformational landscape of flexible molecules. For 2-(3-Methylbut-3-en-1-yl)phenol, which possesses a flexible isoprenoid side chain, conformational analysis is key to understanding its three-dimensional structure and stability.
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| C(1)-C(2)-C(1')-C(2') | Rotation around the bond connecting the phenyl ring to the side chain | Determines the orientation of the side chain relative to the hydroxyl group, affecting steric hindrance and potential intramolecular interactions. |
| C(2)-C(1')-C(2')-C(3') | Rotation within the alkyl portion of the side chain | Influences the overall extension and shape of the side chain. |
| C(1')-C(2')-C(3')=C(4') | Rotation around the bond adjacent to the double bond | Affects the spatial position of the vinyl group, which can be crucial for receptor binding or reactivity. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. researchgate.net These methods are used to calculate fundamental descriptors of molecular reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a critical parameter; a smaller gap generally implies higher chemical reactivity and greater polarizability. researchgate.netnih.govnih.gov
For phenolic compounds, these calculations can elucidate how the electron-donating hydroxyl group and the alkyl substituent influence the electron density distribution across the aromatic ring. Theoretical studies on substituted phenols and related systems show that both the nature and position of substituents modulate the electronic properties. researchgate.net The HOMO in phenols is typically localized on the aromatic ring and the oxygen atom, indicating these are the primary sites for electrophilic attack and electron donation (e.g., in antioxidant processes). The LUMO's location indicates the most likely sites for nucleophilic attack. The calculated electronic properties for this compound, based on predictive models, provide a baseline for understanding its reactivity.
| Property | Predicted Value | Unit |
|---|---|---|
| Boiling Point | 248 | °C |
| Water Solubility | 4.12e-3 | g/L |
| LogKow (Octanol-Water Partition Coefficient) | 3.48 | - |
| pKa (Acidic) | 9.16 | - |
| Polarizability | 20.3 | ų |
Data sourced from EPA's CompTox Chemicals Dashboard. epa.gov These values are based on computational predictions.
Molecular Docking Simulations for Ligand-Protein Interactions
Phenolic and prenylated compounds are known to interact with a variety of biological targets, including enzymes and nuclear receptors. nih.gov For this compound, molecular docking could be used to explore its potential binding to targets like cyclooxygenase (COX) enzymes, lipoxygenases, or nuclear receptors such as the Pregnane X Receptor (PXR). nih.gov The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring and the lipophilic isoprenoid chain can form hydrophobic and van der Waals interactions within a receptor's binding pocket. The molecule's specific conformation would be critical for achieving a complementary fit.
| Potential Protein Target Class | Example | Key Interaction Types | Potential Biological Effect |
|---|---|---|---|
| Nuclear Receptors | Pregnane X Receptor (PXR), Estrogen Receptor (ER) | Hydrophobic, Hydrogen Bonding | Modulation of gene expression |
| Enzymes (Oxidoreductases) | Cyclooxygenase (COX-1/COX-2) | Hydrogen Bonding, π-Alkyl | Anti-inflammatory activity |
| Kinases | PAK-1 Kinase | Hydrophobic, Hydrogen Bonding | Antiproliferative effects |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry offers powerful methods to elucidate complex reaction mechanisms, providing insights that are often inaccessible through experimental means alone. nih.gov By calculating the potential energy surface (PES) for a reaction, chemists can identify the structures of transition states, intermediates, and products, as well as the activation energies that govern the reaction rate. nih.gov
A relevant reaction for systems related to this compound is the Claisen rearrangement, a nsf.govnsf.gov-sigmatropic rearrangement that occurs in aryl allyl ethers upon heating. wikipedia.orgorganic-chemistry.org While the target compound is a C-alkylated phenol (B47542), its O-allylated ether precursor would be expected to undergo this rearrangement. DFT studies on the Claisen rearrangement of aryl propargyl ethers and similar systems have successfully mapped the reaction pathways. nsf.govnih.govuchile.cl These studies show that the reaction is concerted and proceeds through a highly ordered cyclic transition state. wikipedia.org For an unsymmetrical aryl ether, computations can predict the regioselectivity (i.e., whether the rearrangement occurs to the ortho or para position) by comparing the activation barriers of the competing pathways. nsf.gov
| Reaction Step | Description | Typical Calculated Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| nsf.govnsf.gov-Sigmatropic Rearrangement | Concerted bond formation and breaking via a cyclic transition state | 30 - 40 |
| Tautomerization (Enolization) | Proton transfer to restore aromaticity in the phenol ring | Low barrier, often fast |
Note: Energy values are illustrative, based on computational studies of related aryl ether systems. nih.gov
Cheminformatics Approaches for Analog Prioritization
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. f1000research.com One of its key applications is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Use Relationship (QSUR) models. nih.gov These models create a mathematical relationship between the chemical structures of compounds and their biological activities or functional uses.
For a class of compounds like prenylated phenols, QSAR models can identify the key molecular descriptors (e.g., hydrophobicity, shape, electronic properties) that correlate with a specific activity, such as antimicrobial potency. nih.gov Such models can then be used to predict the activity of new, untested analogs of this compound, allowing for the prioritization of candidates for synthesis and testing. The EPA's CompTox Dashboard, for example, uses QSUR models to predict the likely functional uses of chemicals. epa.gov Another powerful technique is pharmacophore modeling, which identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used as a 3D query to screen databases for new compounds with different chemical scaffolds but the same essential features. nih.gov
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Describes reactivity and polarity. |
| Topological/Shape | Molecular surface area, Globularity, Flexibility | Relates to the molecule's size and fit within a binding site. nih.gov |
| Physicochemical | LogP, Polar Surface Area (PSA) | Predicts solubility, membrane permeability, and general bioavailability. |
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Biocatalytic Pathways for Sustainable Production
The sustainable production of fine chemicals is a paramount goal in modern chemistry, with biocatalysis emerging as a powerful tool. numberanalytics.comchemistryjournals.net For 2-(3-Methylbut-3-en-1-yl)phenol, future research will likely focus on developing novel biocatalytic pathways to ensure a green and economically viable supply.
Metabolic engineering of microbial hosts such as Escherichia coli and Saccharomyces cerevisiae presents a promising avenue. nih.gov These microorganisms can be engineered to produce aromatic compounds via the shikimate pathway. nih.gov Future work could involve the heterologous expression of genes encoding for key enzymes, such as prenyltransferases, which are responsible for attaching the isoprenoid side chain to the phenolic ring. nih.govrsc.org The identification and characterization of novel prenyltransferases with high selectivity for the ortho-position of phenol (B47542) would be a significant breakthrough.
Furthermore, the optimization of precursor pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways for the synthesis of the prenyl donor, dimethylallyl pyrophosphate (DMAPP), will be crucial. rsc.org Systems metabolic engineering approaches, involving the fine-tuning of metabolic fluxes and the removal of competing pathways, could lead to high-titer production of this compound from renewable feedstocks like glucose. nih.govweforum.org The integration of biocatalysis with flow chemistry and membrane separation technologies could further enhance production efficiency and sustainability. numberanalytics.com
Development of Advanced Synthetic Methodologies with Improved Efficiency and Selectivity
While biocatalysis offers a green route, chemical synthesis remains a vital tool for producing this compound and its analogs for research purposes. Future efforts in this area will be directed towards the development of more efficient and selective synthetic methodologies.
Traditional methods for the synthesis of prenylated phenols, such as Friedel-Crafts alkylation, often suffer from a lack of regioselectivity, leading to mixtures of ortho- and para-substituted products, as well as poly-prenylated species. nih.govresearchgate.net Future research could explore novel catalytic systems to overcome these limitations. For instance, the use of surface-templating effects with materials like alumina (B75360) has shown promise in directing ortho-selective prenylation of phenols. queensu.ca
Chemo-enzymatic synthesis, which combines the advantages of both chemical and biological catalysis, represents another key research direction. nih.govbeilstein-journals.orgnih.gov This approach could involve the enzymatic resolution of racemic intermediates or the use of enzymes for specific, challenging transformations within a larger synthetic sequence. For example, a lipase (B570770) could be used for a regioselective esterification, followed by a chemical prenylation step. mdpi.com The development of one-pot, multi-step reactions that minimize waste and purification steps will also be a priority. mdpi.com
| Synthetic Strategy | Potential Advantages | Areas for Future Improvement |
| Directed ortho-Prenylation | High regioselectivity | Catalyst development, substrate scope |
| Chemo-enzymatic Synthesis | High selectivity, mild conditions | Enzyme discovery and engineering, process integration |
| Flow Chemistry | Improved efficiency, scalability | Reactor design, catalyst stability |
Rational Design of Targeted Molecular Probes and Chemical Tools
The structure of this compound, with its phenolic hydroxyl group and lipophilic prenyl side chain, makes it an interesting scaffold for the development of targeted molecular probes and chemical tools. nih.gov Such probes are invaluable for studying biological processes with high spatial and temporal resolution. youtube.com
Future research could focus on the design and synthesis of fluorescent probes based on the this compound backbone. The phenolic hydroxyl group can act as a reactive handle for the attachment of fluorophores. nih.govnih.gov The photophysical properties of these probes could be modulated by the electronic environment of the phenolic ring. By analogy with fluorescein, which contains phenolic moieties, it may be possible to design probes that are sensitive to changes in the local environment, such as pH. nih.gov
Furthermore, the prenyl group could be modified to introduce photoaffinity labels or clickable handles for activity-based protein profiling and target identification studies. The development of far-red and near-infrared fluorescent probes based on this scaffold would be particularly valuable for in vivo imaging, as longer wavelengths of light can penetrate deeper into tissues. youtube.com
| Probe Type | Potential Application | Design Consideration |
| Fluorescent Probe | Cellular imaging, biosensing | Fluorophore selection, linker chemistry |
| Photoaffinity Probe | Target identification | Photoreactive group incorporation |
| Activity-Based Probe | Enzyme profiling | Warhead and reporter tag design |
Advancements in In Situ Analytical Techniques for Biological Systems
To fully understand the biological roles and dynamics of this compound, it is essential to study its localization and concentration within living systems. Future research will undoubtedly leverage advancements in in situ analytical techniques to achieve this.
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. mdpi.comrsc.orgmdpi.comnih.govrsc.org Future applications of MSI could map the precise location of this compound within the tissues of its native plant, providing clues to its function in defense or signaling. High-resolution MSI could even enable subcellular localization. rsc.org
In parallel, High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy is an emerging technique for obtaining detailed metabolic profiles from intact tissue samples, minimizing sample preparation artifacts. nih.gov This non-destructive technique could be used to monitor the biosynthesis and metabolism of this compound in real-time within a biological system. oup.comfrontiersin.orgspringernature.com The combination of these advanced in situ analytical methods will provide unprecedented insights into the dynamic life of this intriguing molecule.
Q & A
Q. What synthetic routes are available for 2-(3-methylbut-3-en-1-yl)phenol, and how do reaction conditions influence yield?
The compound can be synthesized via Grignard addition to dihydrocoumarin derivatives. For instance, reacting dihydrocoumarin with methylmagnesium chloride in tetrahydrofuran (THF) at 0–20°C yields 2-(3-hydroxy-3-methylbutyl)phenol, a precursor that can be further functionalized. Adjusting stoichiometry (e.g., 3:1 molar ratio of Grignard reagent to substrate) and reaction time (overnight stirring) achieves yields up to 94–100% . Temperature control during reagent addition minimizes side reactions like over-alkylation.
Q. How is this compound characterized structurally?
Structural elucidation relies on spectroscopic techniques:
- 1H/13C NMR : Assignments of olefinic protons (δ ~5.0–5.5 ppm) and phenolic hydroxyl groups (δ ~5.5–6.0 ppm) confirm regiochemistry.
- 2D NMR (COSY, HSQC) : Resolves coupling between the allyl chain and aromatic protons, distinguishing regioisomers .
- X-ray crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles, validating spatial arrangements .
Advanced Research Questions
Q. How can computational methods complement experimental data in studying this compound derivatives?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra (FTIR). For example, DFT optimizes geometries of phenol-imidazole hybrids, aligning with experimental UV-Vis and NMR data to explain tautomerism or charge transfer . Molecular docking may further explore interactions with biological targets, though this requires validation via crystallography or mutagenesis.
Q. What strategies resolve contradictions in reaction outcomes for allyl-substituted phenols?
Discrepancies in yields or regioselectivity often arise from:
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize Grignard intermediates better than ethers .
- Transmetallation efficiency : Allyltin trichloride intermediates (generated via SnCl4) enhance allylation specificity but require strict anhydrous conditions .
Systematic optimization using design of experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) and reduce variability.
Q. How are structure-activity relationships (SAR) explored for phenolic derivatives?
SAR studies involve:
- Functional group modulation : Introducing electron-withdrawing/donating groups (e.g., methoxy, halogens) alters redox potential and bioactivity.
- Stereochemical analysis : Chiral HPLC separates enantiomers of intermediates like homoallylic alcohols to assess stereochemical impacts .
- Biological assays : Coupling synthetic derivatives with enzymatic or cellular assays identifies pharmacophores, though current literature lacks direct data for this compound .
Methodological Considerations
Q. What analytical techniques validate purity during synthesis?
Q. How is crystallographic data processed for allyl-phenol derivatives?
SHELXL refines X-ray data by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
